5-(4-Chlorophenyl)-4-[4-(diphenylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC16095716
Molecular Formula: C29H25ClN4S
Molecular Weight: 497.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H25ClN4S |
|---|---|
| Molecular Weight | 497.1 g/mol |
| IUPAC Name | 4-(4-benzhydrylpiperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C29H25ClN4S/c30-24-13-11-21(12-14-24)25-19-35-29-26(25)28(31-20-32-29)34-17-15-33(16-18-34)27(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,19-20,27H,15-18H2 |
| Standard InChI Key | JEZMVVTUNKSVLD-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Introduction
5-(4-Chlorophenyl)-4-[4-(diphenylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a complex organic compound that has garnered significant attention in pharmaceutical research due to its unique molecular structure and potential therapeutic applications. This compound features a thieno[2,3-d]pyrimidine core, which is substituted with a 4-chlorophenyl group and a piperazine moiety. The presence of these functional groups suggests that it may exhibit various biological activities, particularly in modulating neurotransmitter systems and interfering with cellular signaling pathways.
Synthesis and Chemical Reactivity
The synthesis of 5-(4-Chlorophenyl)-4-[4-(diphenylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine involves multi-step synthetic routes. Generally, such compounds are synthesized through cyclization reactions to form the thieno[2,3-d]pyrimidine structure from appropriate precursors. Nucleophilic substitution reactions are used to introduce the piperazine and chlorophenyl groups. The specific synthesis pathway for this compound is not detailed in the available literature, but it likely involves similar techniques used for related compounds.
Biological Activities and Potential Applications
Compounds similar to 5-(4-Chlorophenyl)-4-[4-(diphenylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine exhibit various biological activities, including modulation of neurotransmitter systems and interference with cellular signaling pathways. These activities are primarily attributed to their interaction with serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects. The potential applications of such compounds include psychiatric disorders and neurological conditions, although specific data on this compound's therapeutic potential is limited.
Comparison with Similar Compounds
Several compounds share structural similarities with 5-(4-Chlorophenyl)-4-[4-(diphenylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine. These include:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-N,N-diphenylethanamine | Contains a diphenylethanamine structure | Antidepressant |
| 1-[4-(Diphenylmethyl)piperazin-1-yl]-ethanol | Similar piperazine scaffold | Antihistamine |
| Thienopyrimidine derivatives | Various substitutions possible | Antitumor activity |
Research Findings and Future Directions
Research on 5-(4-Chlorophenyl)-4-[4-(diphenylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is focused on its binding affinity to various receptors and enzymes. Preliminary data suggest interactions with serotonin and dopamine receptors, which are crucial for mood regulation and psychotropic effects. Further studies assessing its pharmacokinetics and metabolism are essential to understand its therapeutic potential and safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume